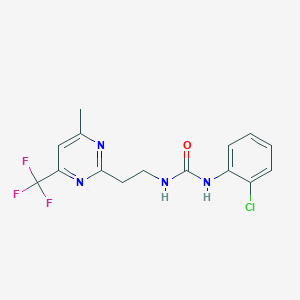
1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H14ClF3N4O and its molecular weight is 358.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a trifluoromethyl-substituted pyrimidine ring, which are known to enhance biological activity through various mechanisms.
Antifungal Activity
Research indicates that derivatives containing similar structures exhibit significant antifungal properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various fungal strains. A study found that pyrimidine derivatives demonstrated notable antifungal efficacy against Aspergillus flavus and Candida albicans, with specific compounds yielding zones of inhibition comparable to established antifungal agents like fluconazole .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies have shown that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest strong potential for clinical applications.
Anticancer Activity
The anticancer potential of similar compounds has been highlighted in various studies. For example, derivatives of pyrimidines have shown cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The presence of chloro and trifluoromethyl substituents is believed to enhance these effects through mechanisms involving apoptosis induction and cell cycle arrest.
A recent study reported that a related compound exhibited an IC50 value of 29.77 µg/mL against Caco-2 cells, demonstrating significant anticancer activity .
Case Studies
- Pyrimidine Derivative Study : A study focused on the synthesis and biological evaluation of pyrimidine derivatives showed that compounds with similar structural features to this compound had enhanced anticancer properties due to their ability to inhibit key enzymes involved in tumor growth .
- Antifungal Efficacy : Another case study evaluated the antifungal efficacy of chlorophenyl-substituted pyrimidines against clinical isolates, revealing that modifications at the pyrimidine ring significantly influenced their antifungal activity .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O/c1-9-8-12(15(17,18)19)23-13(21-9)6-7-20-14(24)22-11-5-3-2-4-10(11)16/h2-5,8H,6-7H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZGCWDNJAQMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














